molecular formula C12H13N3O B2773160 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline CAS No. 2138570-31-5

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline

Cat. No.: B2773160
CAS No.: 2138570-31-5
M. Wt: 215.256
InChI Key: HWMPTEYWRBLHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is a heterocyclic compound that features a pyrano-pyrazole core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrano and pyrazole rings in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,4-dihydro-3H-pyrazol-3-ones with active carbonyl compounds in the presence of trifluoroacetic acid at elevated temperatures can yield the desired pyrano-pyrazole core .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline involves its interaction with specific molecular targets. The pyrano-pyrazole core can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline is unique due to the presence of the aniline group, which can significantly alter its chemical reactivity and biological activity compared to other pyrano-pyrazole derivatives.

Properties

IUPAC Name

4-(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c13-9-3-1-8(2-4-9)12-10-7-16-6-5-11(10)14-15-12/h1-4H,5-7,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMPTEYWRBLHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1NN=C2C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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